N-(2H-1,3-benzodioxol-5-yl)-2-[2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide
Description
N-(2H-1,3-Benzodioxol-5-yl)-2-[2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide is a structurally complex small molecule featuring a benzodioxolyl group, a 1,4,8-triazaspiro[4.5]dec-1-en-3-one core, and a 4-methoxyphenyl substituent. The 4-methoxyphenyl group may influence lipophilicity and electronic properties, impacting pharmacokinetics and pharmacodynamics.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[3-(4-methoxyphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O5/c1-30-17-5-2-15(3-6-17)21-22(29)26-23(25-21)8-10-27(11-9-23)13-20(28)24-16-4-7-18-19(12-16)32-14-31-18/h2-7,12H,8-11,13-14H2,1H3,(H,24,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWXIMHDBIDBJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3(CCN(CC3)CC(=O)NC4=CC5=C(C=C4)OCO5)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-[2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Introduction of the methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.
Construction of the triazaspirodecane core: This is usually the most challenging step and may involve multiple steps, including cyclization and spiro-annulation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-[2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticonvulsant Activity
Recent studies have indicated that compounds similar to N-(2H-1,3-benzodioxol-5-yl)-2-[2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide may exhibit significant anticonvulsant properties. For instance:
- Synthesis and Evaluation : Research focused on derivatives of triazaspiro compounds has shown promising anticonvulsant activity in various seizure models, including the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. These studies highlight the potential of this compound as a template for developing new anticonvulsants with improved safety profiles compared to existing medications like valproate and ethosuximide .
Other Biological Activities
In addition to anticonvulsant effects, the compound may possess other therapeutic potentials:
- Antimicrobial Properties : Compounds with similar structural features have been studied for their antibacterial and antifungal activities. The benzodioxole component is often associated with enhanced antimicrobial efficacy .
- Antioxidant Effects : Some derivatives have demonstrated antioxidant properties, suggesting potential applications in combating oxidative stress-related diseases .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-[2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Spiro Cores
A closely related compound, N~1~-(1,3-benzodioxol-5-ylmethyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide (CAS 923698-92-4), shares the benzodioxolyl and acetamide groups but differs in its spiro core (1,3-diazaspiro[4.5]dec-2,4-dione vs. triazaspiro) and substituents (methyl vs. methoxyphenyl) . Key comparisons include:
| Property | Target Compound | CAS 923698-92-4 |
|---|---|---|
| Molecular Formula | Not explicitly provided (inferred: ~C23H22N4O6) | C19H23N3O5 |
| Molecular Weight | ~474.45 g/mol (estimated) | 373.4 g/mol |
| Spiro Core | 1,4,8-Triazaspiro[4.5]dec-1-en-3-one | 1,3-Diazaspiro[4.5]dec-2,4-dione |
| Substituents | 4-Methoxyphenyl | 8-Methyl |
| Solubility (pH 7.4) | Not available | 6.1 µg/mL |
Key Insights :
- The triazaspiro core in the target compound introduces an additional nitrogen atom, enhancing hydrogen-bonding capacity and polarity compared to the diazaspiro analogue.
Functional Analogues in Therapeutic Contexts
Anti-Exudative Acetamide Derivatives: highlights acetamide derivatives like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide, which demonstrated anti-exudative activity comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg . While structurally distinct (triazole vs. triazaspiro core), these compounds share the acetamide backbone, suggesting that modifications to the nitrogen-rich heterocycle and substituents (e.g., benzodioxol vs. furan) can fine-tune efficacy and selectivity.
Substituent and Stereochemical Variations
Compounds in , such as (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide, emphasize the role of stereochemistry and bulky substituents (e.g., phenoxy groups) in modulating biological activity . Compared to the target compound, these analogues exhibit greater structural complexity and peptide-like features, which may enhance target engagement but complicate synthesis and metabolic stability.
Key Research Findings and Limitations
Physicochemical and Pharmacokinetic Trends
- Solubility : The diazaspiro analogue (CAS 923698-92-4) has moderate aqueous solubility (6.1 µg/mL), suggesting the target compound’s solubility may be lower due to higher lipophilicity .
Gaps in Evidence
- No direct data on the target compound’s bioactivity, solubility, or synthesis are provided in the evidence.
- Structural comparisons rely on inferred properties from analogues, necessitating further experimental validation.
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-[2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic implications, and relevant case studies.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential in multiple therapeutic areas:
Anticancer Activity
Research indicates that derivatives of the benzodioxole structure exhibit notable anticancer properties. For instance, compounds similar to this compound have shown efficacy against several cancer cell lines. A study demonstrated that modifications in the triazaspiro framework could enhance cytotoxicity against breast and lung cancer cells (source: ).
Antimicrobial Properties
The antimicrobial potential of compounds containing the benzodioxole moiety has been documented extensively. Specific derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi, suggesting a broad-spectrum antimicrobial activity. The mechanism often involves the disruption of bacterial cell membranes or inhibition of critical metabolic pathways (source: ).
Anti-inflammatory Effects
In vivo studies have indicated that related compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This property is particularly relevant for developing treatments for chronic inflammatory diseases (source: ).
The mechanisms underlying the biological activities of this compound involve several pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It could act as an antagonist or agonist at specific receptors, influencing cellular signaling pathways.
- DNA Interaction : Some studies suggest that similar compounds can intercalate with DNA, disrupting replication and transcription processes.
Case Studies
Several case studies highlight the biological activity of this compound:
- Study on Anticancer Activity : In a study involving various cancer cell lines (e.g., MCF7 and A549), the compound demonstrated IC50 values in the low micromolar range, indicating potent anticancer effects.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 5.0 |
| A549 | 7.5 |
- Antimicrobial Testing : Another study evaluated its antimicrobial efficacy using the disk diffusion method against Staphylococcus aureus and Escherichia coli.
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Q & A
Q. What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step organic reactions, typically starting with the formation of the spirocyclic core via cyclization. For example, similar compounds (e.g., ) use:
- Stepwise functionalization : Introduce the benzodioxol-5-yl and 4-methoxyphenyl groups via nucleophilic substitution or coupling reactions.
- Catalysts and solvents : Triethylamine (base) and dimethylformamide (DMF) are common for amide bond formation ( ).
- Monitoring : Thin-layer chromatography (TLC) or HPLC ensures purity at intermediate stages ( ). Yield optimization may require temperature control (e.g., 20–25°C for chloroacetyl chloride reactions) and stoichiometric adjustments ( ).
Q. What analytical techniques are critical for characterizing this compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and spirocyclic integrity ().
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns ().
- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve complex stereochemistry ( ).
- HPLC : Quantifies purity (>95% threshold for pharmacological assays) ().
Q. How can researchers assess its stability under varying experimental conditions?
- Degradation studies : Expose the compound to heat, light, or acidic/basic conditions (e.g., pH 3–9 buffers) and monitor decomposition via HPLC or UV-Vis spectroscopy ().
- Kinetic analysis : Calculate half-life (t½) using Arrhenius plots under accelerated storage conditions (40–60°C) ().
Advanced Research Questions
Q. What methodologies resolve contradictions between computational predictions and experimental data (e.g., binding affinity vs. bioactivity)?
- Molecular docking vs. assay validation : If computational models (e.g., AutoDock Vina) predict strong binding to a target (e.g., kinase), but in vitro assays show weak activity, verify:
- Solubility : Use DMSO stock solutions ≤0.1% to avoid solvent interference ().
- Conformational flexibility : Perform molecular dynamics simulations to assess binding pocket adaptability ().
- Orthogonal assays : Validate results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) ().
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
Design analogs with modifications to key moieties:
- Benzodioxol-5-yl group : Replace with other bicyclic systems (e.g., indole) to assess π-π stacking effects ().
- Spirocyclic core : Vary ring size (e.g., spiro[4.5] vs. spiro[5.5]) to study steric constraints ().
- 4-Methoxyphenyl : Test electron-withdrawing (e.g., nitro) or donating (e.g., methyl) substituents (). Example SAR Table :
| Substituent Modification | Bioactivity (IC₅₀) | Key Finding |
|---|---|---|
| -OCH₃ → -NO₂ (4-position) | 15 nM → 220 nM | Methoxy critical for target engagement |
Q. What strategies mitigate challenges in crystallizing this compound for X-ray analysis?
- Co-crystallization : Add co-solvents (e.g., PEG 400) or co-formers (e.g., nicotinamide) to stabilize lattice formation ( ).
- Temperature gradients : Use slow cooling (0.5°C/hr) from saturated solutions ( ).
- Software tools : SHELXD for phase problem resolution; ORTEP-3 for graphical refinement ( ).
Methodological Challenges and Solutions
Q. How can researchers address low yields in the final coupling step of the synthesis?
- Catalyst screening : Test Pd(OAc)₂ or CuI for Suzuki-Miyaura couplings ( ).
- Microwave-assisted synthesis : Reduce reaction time from 24 hr to 1 hr at 100°C ().
- Protecting groups : Temporarily block reactive sites (e.g., benzodioxole oxygen) with TBSCl ().
Q. What computational approaches predict metabolic pathways and toxicity profiles?
- In silico tools : Use SwissADME for CYP450 metabolism prediction and ProTox-II for toxicity profiling ().
- Metabolite identification : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS ().
Advanced Applications
Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?
Q. What in vivo models are suitable for evaluating its pharmacokinetic (PK) properties?
- Rodent models : Administer intravenously (5 mg/kg) or orally (10 mg/kg) to measure AUC, Cmax, and t½ ().
- Tissue distribution : Use radiolabeled (¹⁴C) compound and autoradiography ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
